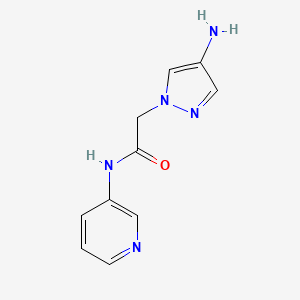

2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide

描述

属性

IUPAC Name |

2-(4-aminopyrazol-1-yl)-N-pyridin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c11-8-4-13-15(6-8)7-10(16)14-9-2-1-3-12-5-9/h1-6H,7,11H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXLAENFGCBBBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)CN2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction.

Formation of the Pyridine Ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis.

Coupling of Pyrazole and Pyridine Rings: The final step involves coupling the pyrazole and pyridine rings through an acetamide linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

化学反应分析

Types of Reactions

2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to an amino group.

Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the functional groups introduced.

科学研究应用

Biological Activities

The compound has been investigated for its potential in several therapeutic areas:

-

Anti-inflammatory Properties :

- Compounds similar to 2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide have shown promise as anti-inflammatory agents. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .

-

Anticancer Activity :

- Pyrazole-containing compounds have been linked to anticancer properties. For instance, derivatives of pyrazole have demonstrated significant activity against various cancer cell lines, including breast cancer (MCF-7) and melanoma (A375). The mechanism often involves the inhibition of cyclin-dependent kinases, which are crucial for cell cycle regulation .

- Antimicrobial Effects :

Case Study 1: Anti-inflammatory Potential

A study published in Pharmaceutical Sciences investigated the dual inhibition of p38 MAPK and PDE4 by compounds structurally related to this compound. The results indicated a synergistic effect in reducing TNFα release in vitro and in vivo models, suggesting potential use in treating inflammatory diseases .

Case Study 2: Anticancer Efficacy

Research conducted on pyrazole derivatives demonstrated that certain modifications could lead to enhanced anticancer activity. One derivative showed an IC50 value of 4.2 μM against A375 melanoma cells, indicating strong potential for further development into therapeutic agents .

Potential Applications in Drug Development

The diverse biological activities associated with this compound make it a versatile scaffold for drug development:

| Application Area | Description |

|---|---|

| Anti-inflammatory | Potential use in chronic inflammatory diseases through cytokine suppression mechanisms. |

| Anticancer | Efficacy against various cancer cell lines suggests roles in oncology therapeutics. |

| Antimicrobial | Exploration as a new antibiotic candidate due to efficacy against resistant bacterial strains. |

作用机制

The mechanism of action of 2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

相似化合物的比较

Comparison with Similar Compounds

To contextualize the properties of 2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide, we compare it with structurally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Structural Uniqueness

- Pyridine vs.

- Amino Group Positioning: The 4-amino substitution on the pyrazole ring distinguishes it from derivatives with methyl or halogen groups (e.g., ), which may alter solubility and hydrogen-bonding capacity .

Physicochemical Properties

- Solubility : The pyridin-3-yl group may reduce hydrophobicity compared to compounds with benzodioxole or thiophene substituents (e.g., ), enhancing aqueous solubility.

- Metabolic Stability : The absence of ester or thioether linkages (common in ) suggests improved metabolic stability compared to analogs prone to hydrolysis.

Research Findings and Implications

- Synthetic Accessibility: The compound can be synthesized via condensation of 4-aminopyrazole with pyridin-3-yl acetamide precursors, a route simpler than multi-heterocyclic analogs requiring complex coupling (e.g., ).

- Therapeutic Hypotheses : Based on structural analogs, the compound is a candidate for anticancer or neuroprotective applications, though in vitro assays are required to validate target engagement .

生物活性

2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide, also known as DWB55981, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Chemical Formula : C10H11N5O

- Molecular Weight : 217.23 g/mol

- IUPAC Name : 2-(4-Amino-1H-pyrazol-1-yl)-N-(3-pyridinyl)acetamide

- Appearance : Powder

| Property | Value |

|---|---|

| Chemical Formula | C10H11N5O |

| Molecular Weight | 217.23 g/mol |

| IUPAC Name | 2-(4-Amino-1H-pyrazol-1-yl)-N-(3-pyridinyl)acetamide |

| Storage Temperature | Room Temperature (RT) |

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. For instance, a related pyrazole compound demonstrated an IC50 value of 22.4 µM against bacterial enzymes, suggesting that similar derivatives may possess comparable or enhanced antibacterial activity .

A comprehensive analysis showed that various pyrazole derivatives exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.0039 mg/mL to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor. In particular, it has shown promise in inhibiting the enzyme DapE, with an IC50 value reported at approximately 35.6 µM for certain analogs. The selectivity of the compound's enantiomers was evaluated, revealing that one enantiomer exhibited significantly higher inhibitory activity than its counterpart .

Study on Pyrazole Derivatives

A study published in MDPI highlighted the synthesis and biological evaluation of several pyrazole derivatives, including those based on the structure of this compound. The findings indicated that these compounds could inhibit bacterial enzymes effectively, with some achieving over 80% inhibition at concentrations of 100 µM .

Pharmacological Potential

Research has suggested that compounds similar to this compound may have applications in treating infections caused by multidrug-resistant bacteria. Given the rise of antibiotic resistance, such compounds could provide alternative therapeutic strategies .

常见问题

Basic Synthesis: What are the standard synthetic routes for 2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A universal method involves reacting pyrazole derivatives with halogenated acetamides under basic conditions. For example:

- Reaction Setup : Use K₂CO₃ in CH₃CN as a base/solvent system. Acetyl chloride or bromoacetamide derivatives are added to the pyrazole precursor under reflux (60–80°C, 6–12 hours) .

- Purification : Crude products are isolated via solvent evaporation and recrystallized using ethanol or ethyl acetate to achieve >95% purity.

- Key Variables : Reaction time, temperature, and stoichiometric ratios of the pyrazole and acetamide precursors significantly impact yields (reported 56–99% for analogous compounds) .

Basic Characterization: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

Structural confirmation requires a multi-technique approach:

- 1H NMR : Identifies proton environments (e.g., NH peaks at δ 10.2–11.5 ppm for amide groups, pyridyl protons at δ 7.5–8.5 ppm) .

- IR Spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .

- LC-MS : Validates molecular weight (e.g., [M+H]+ ion at m/z 258.1 for the base structure) .

- Elemental Analysis : Ensures C, H, N, O composition aligns with theoretical values (±0.3% tolerance) .

Advanced Biological Activity Prediction: How can computational tools guide the assessment of biological potential?

Methodological Answer:

- PASS Program : Predicts biological activities (e.g., kinase inhibition, antimicrobial potential) based on structural fragments. For pyrazole-acetamide hybrids, PASS predicts >70% probability of enzyme modulation .

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets (e.g., EGFR kinase). Key parameters:

- Binding Affinity : ≤-7.0 kcal/mol suggests strong binding.

- Hydrogen Bonding : Pyridyl N and amide O atoms often interact with catalytic residues (e.g., Lys721 in EGFR) .

- Validation : Compare docking results with experimental IC₅₀ values from enzymatic assays.

Advanced Structural Analysis: How do intermolecular interactions influence crystallographic properties?

Methodological Answer:

Single-crystal X-ray diffraction reveals:

- Hydrogen Bonding : N–H⋯O interactions (2.8–3.0 Å) between amide groups and pyridyl/pyrazole rings stabilize crystal packing .

- Torsional Angles : Anti-periplanar conformations (e.g., C–N–C=O torsion ~177°) minimize steric strain .

- Supramolecular Networks : Weak C–H⋯O interactions form R₂²(10) motifs, extending into 2D layers along specific crystallographic axes .

- Dihedral Angles : Pyrazole and pyridyl rings often twist by 37–67°, affecting solubility and stacking interactions .

Advanced Biochemical Interactions: What mechanistic insights exist for enzyme inhibition?

Methodological Answer:

- Enzyme Binding : The acetamide moiety acts as a hydrogen bond donor/acceptor, while the pyridyl group engages in π-π stacking with aromatic residues (e.g., Phe831 in COX-2) .

- Kinetic Studies : Use Lineweaver-Burk plots to identify inhibition type (e.g., competitive inhibition with Kᵢ values <10 µM).

- Covalent Modification : Chloroacetamide derivatives (e.g., 2-chloro analogs) may alkylate cysteine thiols in active sites, confirmed via MALDI-TOF MS .

Advanced Synthetic Optimization: How can substituent variations improve bioactivity?

Methodological Answer:

- Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the pyrazole 4-position to enhance electrophilicity and target binding .

- SAR Studies : Compare analogs like 4-(methylsulfanyl)phenyl derivatives, which show 2–3× higher potency due to hydrophobic interactions .

- Yield Optimization : Use Design of Experiments (DoE) to refine reaction parameters (e.g., 75°C, 1:1.2 reagent ratio improves yields to >85%) .

Advanced Data Contradictions: How to resolve discrepancies in biological activity predictions vs. experimental results?

Methodological Answer:

- Validation Workflow :

- Cross-check PASS predictions with orthogonal tools (e.g., SwissTargetPrediction).

- Run dose-response assays (e.g., 10–100 µM range) to measure IC₅₀.

- Perform molecular dynamics (MD) simulations (50 ns trajectories) to assess binding stability .

- Case Example : Predicted COX-2 inhibition (PASS Pa = 0.82) may not align with experimental IC₅₀ >50 µM due to solvation effects—address via logP optimization (<3.0 recommended) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。